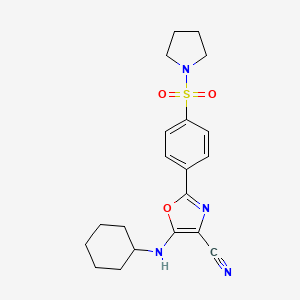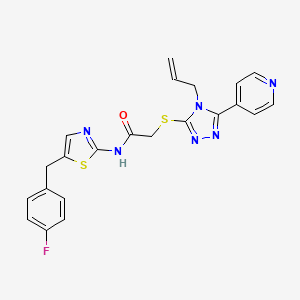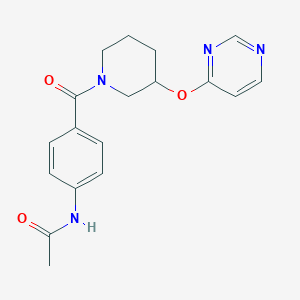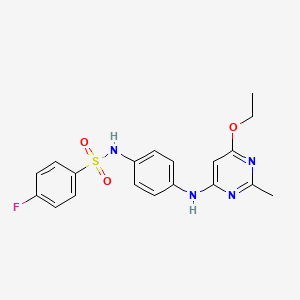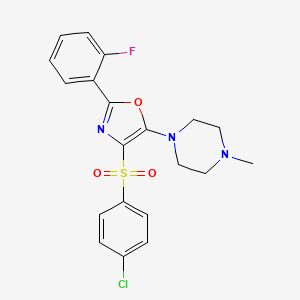
4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole is a useful research compound. Its molecular formula is C20H19ClFN3O3S and its molecular weight is 435.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Sulfonyl Derivatives Synthesis
A study by Cremlyn, Swinbourne, and Shode (1985) explored the synthesis of heterocyclic sulfonyl derivatives, including oxazoles. These compounds were prepared through reactions with chlorosulfonic acid to yield sulfonyl chlorides, which were then condensed with nucleophiles to produce various derivatives. Such synthetic pathways highlight the versatility of sulfonyl oxazoles in chemical synthesis and their potential as intermediates for further chemical modifications (Cremlyn, Swinbourne, & Shode, 1985).
Fluorescent Molecular Probes
Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles with specific groups, demonstrating strong solvent-dependent fluorescence. These compounds serve as fluorescent molecular probes, useful for studying biological events and processes due to their solvatochromic properties. This research underscores the application of sulfonyl-containing oxazoles in developing sensitive tools for biological and chemical analysis (Diwu et al., 1997).
Extended Oxazoles in Synthetic Chemistry
Patil and Luzzio (2016) focused on the synthesis and reactions of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole, demonstrating its utility as a scaffold for creating extended oxazoles. These reactions produced a range of alkylated products, showcasing the compound's potential in synthetic organic chemistry, particularly in the development of anti-inflammatory drugs like Oxaprozin (Patil & Luzzio, 2016).
Antimicrobial Applications
A study by Shi et al. (2015) on sulfone derivatives containing oxadiazole moieties demonstrated significant antibacterial activities against rice bacterial leaf blight. These findings suggest the potential of such sulfonyl-containing compounds in agricultural applications, particularly in combating plant diseases (Shi et al., 2015).
Anticancer Research
Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities. These compounds showed promising results against specific cancer cell lines, indicating their potential in developing new anticancer therapies (Zyabrev et al., 2022).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O3S/c1-24-10-12-25(13-11-24)20-19(29(26,27)15-8-6-14(21)7-9-15)23-18(28-20)16-4-2-3-5-17(16)22/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYBIRBICYKWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2872444.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)

![3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2872449.png)
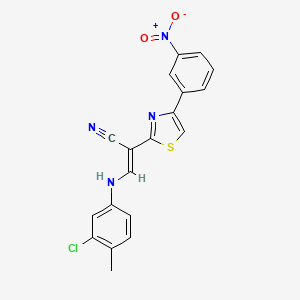
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2872453.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)
